molecular formula C25H36FN3O3 B6025292 1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B6025292
M. Wt: 445.6 g/mol
InChI Key: ICTDMMGNJOPRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that belongs to the class of phenoxypropanolamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl halides under basic conditions.

    Attachment of the Fluoromethylphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the fluoromethylphenyl halide.

    Formation of the Phenoxypropanolamine Backbone: The final step involves the reaction of the intermediate with 2-methoxyphenol and epichlorohydrin under basic conditions to form the phenoxypropanolamine backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: Beta-adrenergic receptors, enzymes involved in metabolic pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cardiovascular function, metabolism, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-adrenergic receptor antagonist.

    Metoprolol: Another beta-blocker used in the treatment of hypertension.

    Atenolol: A selective beta1 receptor antagonist.

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its specific structural features, such as the presence of the fluoromethylphenyl group and the ethylpiperazine moiety, which may confer distinct pharmacological properties compared to other beta-blockers.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36FN3O3/c1-4-28-9-11-29(12-10-28)17-22(30)18-32-24-8-7-21(14-25(24)31-3)16-27-15-20-6-5-19(2)23(26)13-20/h5-8,13-14,22,27,30H,4,9-12,15-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTDMMGNJOPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC3=CC(=C(C=C3)C)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.